Dimethylsildenafil

Description

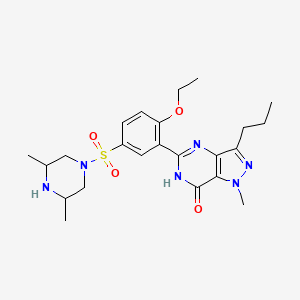

Structure

3D Structure

Properties

IUPAC Name |

5-[5-(3,5-dimethylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S/c1-6-8-18-20-21(28(5)27-18)23(30)26-22(25-20)17-11-16(9-10-19(17)33-7-2)34(31,32)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSWSZIPXJAYLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethylsildenafil: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylsildenafil is a structural analog of sildenafil (B151), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] Sildenafil is widely recognized for its therapeutic applications in treating erectile dysfunction and pulmonary arterial hypertension.[1] As a derivative, this compound is of significant interest to the scientific community for its potential pharmacological activities and as a reference standard in analytical studies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for the study of this compound.

Chemical Structure and Identification

This compound is structurally characterized by a pyrazolopyrimidinone (B8486647) core, similar to its parent compound, sildenafil. The key distinction lies in the substitution on the piperazine (B1678402) ring.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | 5-(5-((3,5-Dimethylpiperazin-1-yl)sulfonyl)-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | [3] |

| CAS Number | 1416130-63-6 | [1][2] |

| Molecular Formula | C₂₃H₃₂N₆O₄S | [1][2] |

| Synonyms | Aildenafil, Methisosildenafil | [4] |

| SMILES | CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C)NC(C)C2)C3=C4C(=O)NC(=N4)N(C)N=C3CCC | [1] |

| InChI | InChI=1S/C23H32N6O4S/c1-6-8-18-20-21(28(5)27-18)23(30)26-22(25-20)17-11-16(9-10-19(17)33-7-2)34(31,32)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,30) | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. While experimental data for this compound is limited, predicted values and data from the parent compound, sildenafil, provide valuable insights.

Table 2: Physicochemical Properties of this compound and Sildenafil

| Property | This compound (Predicted/Limited Data) | Sildenafil (Experimental Data) | Reference |

| Molecular Weight ( g/mol ) | 488.61 | 474.58 | [3][5] |

| Melting Point (°C) | Not available | 187 - 189 | [6] |

| Boiling Point (°C) | 685.5 ± 65.0 (Predicted) | Not available | [2] |

| pKa | 7.85 ± 0.60 (Predicted) | 8.7 | [7] |

| Solubility | Soluble in Methanol | Soluble in DMSO (~14 mg/mL) and Dimethyl Formamide (~10 mg/mL) | [2][8] |

Mechanism of Action: PDE5 Inhibition

This compound is a derivative of sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5).[4][9] The therapeutic effects of PDE5 inhibitors are mediated through the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.

In response to sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP. Elevated cGMP levels lead to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and resulting in an erection.

PDE5 is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum. By inhibiting PDE5, this compound is expected to prevent the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing the erectile response.

Experimental Protocols

Synthesis of Sildenafil Analogues

The synthesis of this compound can be adapted from established methods for sildenafil and its analogues. A general synthetic approach involves the chlorosulfonylation of an appropriate phenyl precursor followed by reaction with 3,5-dimethylpiperazine.

Illustrative Synthesis Workflow:

A detailed protocol for a similar synthesis is described by Nickum & Flurer (2015).[1]

In Vitro PDE5 Inhibition Assay

The inhibitory activity of this compound against the PDE5 enzyme can be determined using an in vitro assay. A common method is a fluorescence polarization (FP)-based assay.

Protocol Outline:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound.

-

Dilute recombinant human PDE5A1 enzyme in assay buffer.

-

Prepare the fluorescently labeled substrate (e.g., FAM-cGMP).

-

-

Assay Procedure:

-

Add diluted this compound, a positive control (e.g., sildenafil), and a vehicle control (DMSO) to a 96-well microplate.

-

Add the diluted PDE5A1 enzyme to each well and incubate to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FAM-cGMP substrate.

-

Incubate the plate to allow for the enzymatic reaction to proceed.

-

Stop the reaction by adding a binding agent.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization on a microplate reader.

-

Calculate the percentage of PDE5 inhibition for each concentration of this compound.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

-

Analytical Method for Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of sildenafil and its analogues in biological matrices.

Table 3: Example HPLC-MS/MS Parameters for Sildenafil Analogues

| Parameter | Condition |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Ionization | Electrospray Ionization (ESI), positive mode |

| Detection | Multiple Reaction Monitoring (MRM) |

This methodology can be adapted for the specific detection and quantification of this compound by optimizing the MRM transitions for the parent and product ions of the molecule.

Pharmacokinetics

Conclusion

This compound is a sildenafil analogue of significant interest for research and analytical purposes. This guide provides a foundational understanding of its chemical structure, physicochemical properties, and mechanism of action. The outlined experimental protocols offer a starting point for researchers to synthesize, analyze, and evaluate the pharmacological activity of this compound. Further studies are warranted to fully characterize the properties and potential applications of this compound.

References

- 1. This compound | 1416130-63-6 [chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. An opportunistic study evaluating pharmacokinetics of sildenafil for the treatment of pulmonary hypertension in infants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanism of Action of Dimethylsildenafil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. Dimethylsildenafil is a derivative of Sildenafil (B151) and is considered a phosphodiesterase 5 (PDE5) inhibitor. It is not approved for human or veterinary use.

Executive Summary

Introduction

This compound is a pyrazolopyrimidinone (B8486647) derivative, structurally related to Sildenafil.[1] Like Sildenafil, it is classified as a phosphodiesterase type 5 (PDE5) inhibitor. The therapeutic and physiological effects of PDE5 inhibitors are primarily mediated through their impact on the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. This pathway is crucial in regulating smooth muscle tone and blood flow in various tissues.

While this compound has been identified in analyses of dietary supplements, a comprehensive pharmacological profile, including its half-maximal inhibitory concentration (IC50), binding affinity for PDE5, and selectivity against other PDE isoenzymes, is not extensively documented in publicly accessible scientific literature.[3][4] This guide, therefore, extrapolates the mechanism of action from the well-established pharmacology of Sildenafil and other PDE5 inhibitors.

The Nitric Oxide/cGMP Signaling Pathway

The primary mechanism of action of PDE5 inhibitors involves the potentiation of the NO/cGMP signaling cascade. This pathway is integral to smooth muscle relaxation and vasodilation.

Signaling Pathway of PDE5 Inhibition

Caption: The NO/cGMP pathway and the inhibitory action of this compound.

Under conditions of sexual stimulation, there is a release of nitric oxide from nerve endings and endothelial cells. NO diffuses into the smooth muscle cells of the corpus cavernosum and activates the enzyme soluble guanylate cyclase (sGC). Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

cGMP acts as a second messenger, activating protein kinase G (PKG). This activation leads to a cascade of events that result in the sequestration of intracellular calcium and the hyperpolarization of the cell membrane, ultimately causing smooth muscle relaxation. This relaxation of the arterial and trabecular smooth muscle increases blood inflow, leading to penile erection.

The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases. In the corpus cavernosum, PDE5 is the predominant isoenzyme responsible for cGMP degradation.

Mechanism of Action of this compound

As a PDE5 inhibitor, this compound is expected to competitively inhibit the catalytic activity of the PDE5 enzyme. By binding to the active site of PDE5, it prevents the breakdown of cGMP. This inhibition leads to an accumulation of cGMP in the smooth muscle cells, thereby amplifying and prolonging the relaxing effect of nitric oxide. It is important to note that PDE5 inhibitors do not have a direct relaxant effect on the corpus cavernosum but rather enhance the natural erectile response to sexual stimulation.

Quantitative Pharmacological Data

As previously stated, specific quantitative data for this compound is scarce in the public domain. For context and as a point of reference, the pharmacological data for Sildenafil and other selected PDE5 inhibitors are presented in the table below. It is anticipated that this compound would exhibit similar nanomolar potency against PDE5.

| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE1 IC50 (nM) | PDE11 IC50 (nM) |

| Sildenafil | ~3.5 - 5.22 | ~35 - 52.2 | >1000 | ~70-104 |

| Vardenafil | ~0.7 | ~11 | ~180 | >1000 |

| Tadalafil | ~1.8 | >10,000 | >1000 | ~20 |

| Avanafil | ~5.2 | ~624 | >5000 | >5000 |

Data compiled from various sources. Actual values may vary depending on assay conditions.

Experimental Protocols for In Vitro PDE5 Inhibition Assay

To determine the IC50 value and selectivity profile of a compound like this compound, a PDE5 inhibition assay can be performed. Below are outlines of two common methodologies.

Scintillation Proximity Assay (SPA)

This method quantifies the potency of a test compound in inhibiting the enzymatic activity of recombinant human PDE5.

Experimental Workflow for Scintillation Proximity Assay

References

- 1. Synthesis and phosphodiesterase 5 inhibitory activity of novel phenyl ring modified sildenafil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

The Unsanctioned Sibling: A Technical Guide to the Discovery and History of Dimethylsildenafil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dimethylsildenafil, a structural analogue of the well-known phosphodiesterase type 5 (PDE5) inhibitor, sildenafil (B151). Unlike its parent compound, this compound has not undergone formal drug development and approval processes. Instead, its history is intrinsically linked to the clandestine world of adulterated dietary supplements marketed for sexual enhancement. This document details the probable synthetic origins of this compound, its mechanism of action as a PDE5 inhibitor, and the analytical methodologies employed for its detection and quantification. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are outlined. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide a clear and concise understanding of the biochemical and analytical aspects of this compound.

Discovery and History: An Illicit Emergence

The discovery of this compound is not a story of serendipitous laboratory findings leading to a therapeutic breakthrough, but rather a narrative of post-market surveillance and forensic chemistry. It emerged as an unapproved and undeclared ingredient in a variety of "herbal" or "natural" dietary supplements sold to enhance male sexual performance. These products often promise the efficacy of prescription drugs like Viagra® while claiming to be composed of natural ingredients.

This compound is a structural analogue of sildenafil, the active ingredient in Viagra®. It is believed to have been synthesized in clandestine laboratories to circumvent patent laws and detection by regulatory agencies. The history of its identification is a testament to the ongoing efforts of food and drug administrations worldwide to combat the adulteration of consumer products. The presence of such synthetic compounds in dietary supplements poses a significant public health risk due to the lack of safety and efficacy data, as well as the potential for adverse drug interactions.

Chemical Structure and Synthesis

This compound, also known as methisosildenafil, is chemically designated as 5-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. Its molecular formula is C23H32N6O4S, and its CAS number is 1416130-63-6.

While the exact synthesis routes used in illicit manufacturing are not publicly documented, a probable pathway can be inferred from the established synthesis of sildenafil and its other analogues. The synthesis likely follows a convergent approach, culminating in the coupling of a pyrazolo[4,3-d]pyrimidinone core with a substituted phenylsulfonyl chloride derivative. The key difference in the synthesis of this compound lies in the use of 3,5-dimethylpiperazine in the final coupling step, as opposed to the N-methylpiperazine used for sildenafil.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C23H32N6O4S |

| Molar Mass | 488.61 g/mol |

| CAS Number | 1416130-63-6 |

| Appearance | Likely a white to off-white crystalline powder |

Mechanism of Action: Inhibition of Phosphodiesterase Type 5

This compound is a phosphodiesterase type 5 (PDE5) inhibitor. Its mechanism of action is analogous to that of sildenafil and other approved PDE5 inhibitors. In the physiological process of penile erection, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates the enzyme guanylate cyclase, which increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and resulting in an erection.

PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation. This results in prolonged and enhanced smooth muscle relaxation and vasodilation in the corpus cavernosum, thereby facilitating and sustaining an erection in the presence of sexual stimulation.

Quantitative Data

Table 2: In Vitro Potency of Sildenafil and Other PDE5 Inhibitors

| Compound | PDE5 IC50 (nM) | Reference |

| Sildenafil | 3.5 - 5.22 | [1][2] |

| Vardenafil (B611638) | 0.7 | [2] |

| Tadalafil | 1.8 | [1] |

| Avanafil | 5.2 | [2] |

| This compound | Not explicitly reported | - |

Table 3: Pharmacokinetic Parameters of Oral Sildenafil (in healthy males)

| Parameter | Value | Reference |

| Tmax (Time to peak plasma concentration) | ~1 hour | |

| t1/2 (Elimination half-life) | 3-5 hours | |

| Absolute Bioavailability | ~41% | |

| Primary Metabolite | N-desmethyl sildenafil (active) |

Experimental Protocols

The identification and quantification of this compound in adulterated products rely on sophisticated analytical techniques. Furthermore, its biological activity is assessed through in vitro enzyme inhibition assays.

Analytical Detection and Quantification

Objective: To identify and quantify this compound in a suspect dietary supplement.

Methodology: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Protocol:

-

Sample Preparation:

-

Homogenize the supplement (e.g., grind tablets or empty capsules).

-

Extract a known weight of the homogenized sample with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Vortex and sonicate the mixture to ensure complete extraction.

-

Centrifuge the sample to pellet insoluble matter.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

Prepare a calibration curve using a certified reference standard of this compound.

-

-

HPLC-MS/MS Analysis:

-

HPLC System: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.

-

In Vitro PDE5 Inhibition Assay

Objective: To determine the in vitro potency of this compound as a PDE5 inhibitor.

Methodology: Fluorescence Polarization (FP)-based PDE5 Assay.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions to obtain a range of concentrations for testing.

-

Prepare assay buffer, recombinant human PDE5 enzyme solution, and a fluorescently labeled cGMP substrate (e.g., FAM-cGMP).

-

-

Assay Procedure:

-

In a 96-well microplate, add the diluted this compound, a known PDE5 inhibitor as a positive control (e.g., sildenafil), and a vehicle control (DMSO).

-

Add the PDE5 enzyme solution to all wells and incubate to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FAM-cGMP substrate.

-

Incubate to allow for the hydrolysis of the substrate.

-

Stop the reaction and add a binding agent that specifically binds to the hydrolyzed substrate.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization of each well using a microplate reader.

-

Calculate the percentage of PDE5 inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This compound represents a significant challenge to public health and regulatory bodies. Its discovery and history are a direct consequence of the illicit adulteration of dietary supplements. As a structural analogue of sildenafil, it is presumed to act as a potent PDE5 inhibitor, though a comprehensive pharmacological and toxicological profile is lacking. The analytical methodologies outlined in this guide are crucial for the continued surveillance and identification of this compound and other unapproved sildenafil analogues in consumer products. For researchers and drug development professionals, the study of such analogues can provide insights into the structure-activity relationships of PDE5 inhibitors, although the primary focus remains the protection of public health from the dangers of undeclared and unapproved drug ingredients.

References

Dimethylsildenafil: A Technical Overview of a Sildenafil Analogue for Researchers

An In-depth Guide for Scientists and Drug Development Professionals

Introduction

Dimethylsildenafil, also known by the synonyms aildenafil and methisosildenafil, is a structural analogue of sildenafil (B151), the active pharmaceutical ingredient in Viagra®. As a member of the phosphodiesterase type 5 (PDE5) inhibitor class of drugs, this compound shares the core mechanism of action with its parent compound, which is primarily used in the treatment of erectile dysfunction and pulmonary arterial hypertension. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, mechanism of action, and available pharmacological data, with a direct comparison to sildenafil. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Physicochemical Properties

This compound is a synthetic compound with a molecular structure closely related to sildenafil. The key structural difference lies in the substitution on the piperazine (B1678402) ring. While sildenafil has a methyl group on the piperazine ring, this compound, as its name suggests, incorporates two methyl groups. This modification can influence the compound's physicochemical properties, such as solubility and lipophilicity, which in turn can affect its pharmacokinetic profile.

Table 1: Comparison of Physicochemical Properties

| Property | This compound (Aildenafil/Methisosildenafil) | Sildenafil |

| Molecular Formula | C₂₃H₃₂N₆O₄S[1] | C₂₂H₃₀N₆O₄S[2] |

| Molecular Weight | 488.6 g/mol [1][3] | 474.6 g/mol [2] |

| IUPAC Name | 5-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one[3] | 5-[2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one |

| CAS Number | 496835-35-9[1][3] | 139755-83-2[4] |

| Solubility | DMSO: Sparingly soluble (1-10 mg/ml)[1] | Water: 3.5 mg/mL |

| pKa | Data not available | 8.7 |

| LogP | Data not available | 1.5[2] |

Mechanism of Action: Inhibition of PDE5

This compound, like sildenafil, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[5][6] PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature.

The physiological process of penile erection is initiated by the release of nitric oxide (NO) from nerve endings and endothelial cells during sexual stimulation. NO activates the enzyme guanylate cyclase, which in turn increases the intracellular concentration of cGMP. Elevated cGMP levels lead to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and resulting in an erection.

By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing the erectile response to sexual stimulation. It is important to note that sexual stimulation is a prerequisite for the pharmacological effect of PDE5 inhibitors.

Figure 1: Mechanism of action of this compound via PDE5 inhibition.

Pharmacological Data

Table 2: In Vitro Potency and Selectivity

| Parameter | This compound (Aildenafil/Methisosildenafil) | Sildenafil |

| PDE5 IC₅₀ | Data not available | 3.5 - 8.5 nM[7] |

| Selectivity vs. PDE1 | Data not available | >80-fold |

| Selectivity vs. PDE6 | Data not available | ~10-fold |

| Selectivity vs. PDE3 | Data not available | >4,000-fold |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The selectivity profile of a PDE5 inhibitor is crucial for its safety and side-effect profile. For instance, the lower selectivity of sildenafil for PDE5 over PDE6, an enzyme found in the retina, is associated with the transient visual disturbances reported by some users. The selectivity of this compound against other PDE isoforms has not been publicly documented.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), determine its onset and duration of action. A study on the metabolism of aildenafil in rats and in vitro across different species, including humans, has shed some light on its biotransformation.

The major metabolic pathways for aildenafil include N-dealkylation of the piperazine ring, hydroxylation, and dehydrogenation. The study indicated that CYP3A is the primary isoenzyme responsible for the oxidative metabolism of aildenafil.[5] This is similar to sildenafil, which is also predominantly metabolized by CYP3A4.

Table 3: Pharmacokinetic Parameters

| Parameter | This compound (Aildenafil/Methisosildenafil) | Sildenafil |

| Bioavailability | Data not available | ~41%[4] |

| Plasma Half-life (t₁/₂) | Data not available | 3-4 hours[4] |

| Time to Max. Concentration (Tₘₐₓ) | Data not available | 60 minutes (fasted state) |

| Metabolism | Primarily hepatic (CYP3A indicated)[5] | Primarily hepatic (CYP3A4 major, CYP2C9 minor) |

| Excretion | Data not available | Primarily in feces (~80%) and urine (~13%) as metabolites[4] |

The lack of detailed pharmacokinetic data for this compound in humans makes it difficult to predict its clinical behavior in comparison to sildenafil.

Experimental Protocols

Synthesis of Sildenafil Analogues

The synthesis of sildenafil and its analogues typically involves a multi-step process. While a specific, detailed protocol for the synthesis of this compound is not publicly available, the general approach for creating sildenafil analogues often follows a convergent synthesis strategy. This involves the separate synthesis of the pyrazolopyrimidinone (B8486647) core and the substituted phenylsulfonyl moiety, which are then coupled in a later step.

Figure 2: A generalized workflow for the synthesis of sildenafil analogues.

In Vitro PDE5 Inhibition Assay

The potency of a PDE5 inhibitor is typically determined by an in vitro enzyme inhibition assay, which measures the concentration of the compound required to inhibit 50% of the PDE5 enzyme activity (IC₅₀). A common method for this is the radio-enzymatic assay.

Principle: The assay measures the conversion of radiolabeled cGMP to 5'-GMP by the PDE5 enzyme in the presence of varying concentrations of the inhibitor.

Materials:

-

Recombinant human PDE5 enzyme

-

[³H]-cGMP (radiolabeled substrate)

-

Snake venom nucleotidase (to convert [³H]-5'-GMP to [³H]-guanosine)

-

Anion-exchange resin

-

Scintillation cocktail and counter

-

Test compound (this compound)

-

Assay buffer

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing the assay buffer, PDE5 enzyme, and varying concentrations of the test compound.

-

Initiation: The reaction is initiated by the addition of [³H]-cGMP.

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination: The reaction is terminated, often by heat inactivation.

-

Conversion: Snake venom nucleotidase is added to convert the [³H]-5'-GMP product to [³H]-guanosine.

-

Separation: The mixture is passed through an anion-exchange resin. The unreacted [³H]-cGMP binds to the resin, while the [³H]-guanosine product is eluted.

-

Quantification: The amount of radioactivity in the eluate is measured using a scintillation counter.

-

Data Analysis: The percentage of PDE5 inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by plotting the inhibition curve.

Figure 3: Workflow for a radio-enzymatic PDE5 inhibition assay.

Analytical Methods for Detection

Several analytical methods have been developed for the detection and quantification of sildenafil and its analogues in various matrices, including pharmaceutical preparations and biological fluids. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common technique.

Table 4: Analytical Methods for Sildenafil and Analogues

| Method | Column | Mobile Phase | Detection | Application |

| RP-HPLC | C18 | Phosphate buffer/Acetonitrile | UV (285 nm) | Quantification in pharmaceutical dosage forms[5] |

| LC-MS/MS | C18 | Ammonium formate/Acetonitrile | ESI-MS/MS | Quantification in human plasma for pharmacokinetic studies[6] |

| GC-MS | - | - | MS | Detection of metabolites in urine |

Conclusion

This compound is a close structural analogue of sildenafil and functions as a phosphodiesterase type 5 inhibitor. While its mechanism of action is well-understood and analogous to that of sildenafil, there is a significant lack of publicly available quantitative data regarding its potency, selectivity, and pharmacokinetic profile. This information gap is a critical consideration for researchers and drug development professionals. The analytical methods for its detection are well-established, and the general synthetic strategies for sildenafil analogues can likely be adapted for its preparation. Further research is required to fully characterize the pharmacological and pharmacokinetic properties of this compound to ascertain its potential therapeutic value and to draw a more complete comparison with sildenafil.

References

- 1. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural characterization of dimethyldithiodenafil and dimethylthiocarbodenafil, analogs of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of aildenafil in vivo in rats and in vitro in mouse, rat, dog, and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. myttex.net [myttex.net]

- 6. researchgate.net [researchgate.net]

- 7. Comparative human pharmacokinetics and metabolism of single-dose oral and intravenous sildenafil citrate - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Dimethylsildenafil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylsildenafil, also known as Aildenafil or Methisosildenafil, is a structural analog of Sildenafil (B151), a potent phosphodiesterase type 5 (PDE5) inhibitor.[1] As with any active pharmaceutical ingredient or its analog, a thorough understanding of its spectroscopic properties is crucial for identification, characterization, and quality control. This technical guide provides a comprehensive overview of the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. The information is presented to be a valuable resource for researchers and professionals in drug development and analytical chemistry.

Molecular Structure and Properties

-

Systematic Name: 5-{5-[(3,5-Dimethyl-1-piperazinyl)sulfonyl]-2-ethoxyphenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables summarize the reported ¹³C NMR chemical shifts for this compound (Methisosildenafil). While a complete, assigned ¹H NMR dataset is not publicly available, typical chemical shift ranges for protons in similar sildenafil analogs are provided for reference.

¹³C NMR Data

The following ¹³C NMR data for Methisosildenafil is available from public spectral databases.

Table 1: ¹³C NMR Chemical Shifts for this compound (Methisosildenafil)

| Chemical Shift (ppm) | Assignment (Probable) |

| Data not fully available in a tabulated format in the search results. Public databases like SpectraBase and PubChem indicate the existence of the data. | Assignments would correspond to the carbon atoms of the pyrazolopyrimidinone (B8486647) core, the ethoxyphenyl group, the propyl chain, the methyl group, and the dimethylpiperazine moiety. |

Note: For detailed and confirmed assignments, it is recommended to acquire and interpret 2D NMR spectra (e.g., HSQC, HMBC).

¹H NMR Data (Predicted based on Sildenafil Analogs)

Based on the analysis of sildenafil and its analogs, the following are the expected regions for the proton signals of this compound.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.5 | d, dd, s |

| Ethoxy (CH₂) | ~4.1 | q |

| Ethoxy (CH₃) | ~1.4 | t |

| Propyl (CH₂) | 2.5 - 2.9 | t |

| Propyl (CH₂) | 1.7 - 1.9 | m |

| Propyl (CH₃) | ~0.9 | t |

| Pyrazole N-CH₃ | ~4.2 | s |

| Piperazine (B1678402) (CH) | Variable | m |

| Piperazine (CH₂) | Variable | m |

| Piperazine (CH₃) | Variable | d |

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

2D NMR (for full assignment):

-

Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.

-

-

Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Mass Spectral Data

The mzCloud database provides high-resolution mass spectral data for this compound.[2]

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 489.2280 | Data available in mzCloud[2] |

Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the protonated molecule [M+H]⁺ of this compound would be expected to yield characteristic fragment ions resulting from the cleavage of the sulfonamide bond, the piperazine ring, and the pyrazolopyrimidinone core, similar to the fragmentation of sildenafil and its analogs.[5][6]

Experimental Protocol for Mass Spectrometry

The following protocol outlines a general procedure for obtaining mass spectra of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

-

Chromatography:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid to promote ionization.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for sildenafil analogs.

-

Mass Analyzer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument is recommended for accurate mass measurements.

-

Acquisition Mode: Acquire full scan MS data to determine the mass of the molecular ion. For structural elucidation, perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion as the precursor.

-

Infrared (IR) Spectroscopy

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3300 | N-H | Stretching |

| 2960-2850 | C-H (alkyl) | Stretching |

| ~1700 | C=O (amide) | Stretching |

| ~1600, ~1480 | C=C (aromatic) | Stretching |

| ~1350, ~1170 | S=O (sulfonamide) | Asymmetric & Symmetric Stretching |

| ~1250 | C-O (ether) | Stretching |

Experimental Protocol for IR Spectroscopy

The following is a standard procedure for obtaining an IR spectrum of a solid sample like this compound.

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press the mixture into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum (of the empty sample compartment or the clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a summary of the available spectroscopic data for this compound (Aildenafil/Methisosildenafil). While comprehensive, publicly available datasets for all spectroscopic techniques are somewhat limited, the provided information from various databases and related literature offers a solid foundation for the analytical characterization of this compound. For definitive structural confirmation and purity assessment, it is imperative that researchers acquire their own spectroscopic data under controlled experimental conditions. The experimental protocols outlined herein provide a general framework for such analyses.

References

- 1. Aildenafil - Wikipedia [en.wikipedia.org]

- 2. mzCloud – this compound [mzcloud.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Aildenafil | C23H32N6O4S | CID 135452876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural determination of sildenafil and its analogues in dietary supplements by fast-atom bombardment collision-induced dissociation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Sildenafil Analogues: Focus on Dimethylsildenafil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for sildenafil (B151) and its analogues, with a specific focus on the synthesis of Dimethylsildenafil. It details the core chemical reactions, experimental protocols, and relevant biological pathways, presenting quantitative data in a structured format for ease of comparison and analysis.

Introduction

Sildenafil, a potent and selective inhibitor of cyclic guanosine (B1672433) monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] Its success has spurred significant research into the synthesis of various analogues to explore structure-activity relationships, improve efficacy, and develop new therapeutic agents.[3][4] This guide will delve into the established synthetic routes to sildenafil and its derivatives, providing a technical framework for researchers in drug discovery and development.

Core Synthetic Strategies for Sildenafil and its Analogues

The synthesis of sildenafil and its analogues generally revolves around the construction of the pyrazolo[4,3-d]pyrimidin-7-one core and the subsequent introduction of the substituted phenylsulfonyl group. Several routes have been developed, ranging from the initial discovery synthesis to more optimized commercial processes that prioritize safety, yield, and environmental considerations.[2]

A common and improved synthetic approach involves the following key steps:

-

Formation of the Pyrazole (B372694) Core: The synthesis often begins with the construction of a substituted pyrazole ring.[5][6]

-

Formation of the Pyrimidinone Ring: The pyrazole intermediate is then used to form the fused pyrimidinone ring system.[6]

-

Chlorosulfonylation: A key step is the chlorosulfonylation of an appropriate phenyl ether precursor.[1][7]

-

Sulfonamide Formation: The final step involves the reaction of the sulfonyl chloride with a desired amine, such as N-methylpiperazine for sildenafil or, in our case of interest, 3,5-dimethylpiperazine for this compound.[1][7]

An alternative strategy involves the initial preparation of the substituted benzoyl chloride, followed by coupling with the pre-formed pyrazolo[4,3-d]pyrimidin-7-one core.[2]

Synthesis Pathway for this compound

While a specific, detailed synthesis of this compound is not extensively published in a single source, a robust pathway can be constructed based on the well-established synthesis of sildenafil and its analogues. The key difference lies in the final amidation step, where 3,5-dimethylpiperazine is used instead of N-methylpiperazine.

The proposed synthetic pathway for this compound is outlined below:

Caption: Proposed synthesis pathway for this compound.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of sildenafil and its analogues.[1]

Step 1: Preparation of 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

-

To chlorosulfonic acid (50 mL), add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (25 g, 80.13 mmol) portion-wise at a temperature of 0–10 °C.

-

Add thionyl chloride (9.53 g, 80.13 mmol) to the reaction mixture, maintaining the temperature between 0–10 °C.

-

Allow the reaction mass to warm to 20–30 °C and stir for 4 hours until the reaction is complete (monitored by TLC or HPLC).

-

Carefully pour the reaction mass onto crushed ice (~500 g).

-

Extract the product with dichloromethane (B109758) (250 mL).

-

Separate the organic layer and wash it with a 5% w/w aqueous sodium bicarbonate solution (100 mL).

-

The resulting dichloromethane solution containing the sulfonyl chloride intermediate is typically used directly in the next step.

Step 2: Preparation of this compound

-

To the dichloromethane solution containing 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, add 3,5-dimethylpiperazine.

-

Stir the reaction mixture for 1-2 hours at room temperature (20–25 °C).

-

Wash the reaction mass with a 5% w/w aqueous sodium bicarbonate solution (100 mL) followed by demineralized water (100 mL).

-

Concentrate the dichloromethane layer under reduced pressure at a temperature below 50 °C.

-

Add a suitable solvent (e.g., methanol) to the residue to crystallize the product.

-

Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum at 55–60 °C to obtain pure this compound.

Quantitative Data for Sildenafil and its Analogues

The following table summarizes typical yields and characterization data for sildenafil and some of its analogues, providing a comparative reference for newly synthesized compounds.

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | HRMS (M+H)+ calculated | HRMS (M+H)+ found |

| Sildenafil | C22H30N6O4S | 90 | 187-189 | 474.2095 | 474.2100 |

| Sildenafil Ethyl Analogue | C21H28N6O4S | 91 | 203–206 | 460.1892 | 460.1912 |

| Sildenafil Butyl Analogue | C23H32N6O4S | 88 | 195–198 | 488.2206 | 488.2209 |

| Sildenafil Isopropyl Analogue | C22H30N6O4S | 85 | 210–213 | 474.2095 | 474.2098 |

Data adapted from a facile, improved synthesis of sildenafil and its analogues.[1]

Mechanism of Action: The PDE5 Signaling Pathway

Sildenafil and its analogues exert their therapeutic effects by inhibiting the PDE5 enzyme.[1] This enzyme is responsible for the degradation of cGMP in the corpus cavernosum and the pulmonary vasculature.[1] By inhibiting PDE5, these compounds lead to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.[8]

The signaling pathway is illustrated below:

Caption: The cGMP signaling pathway and the inhibitory action of sildenafil.

Experimental Workflow for Synthesis and Characterization

A typical workflow for the synthesis and characterization of sildenafil analogues is depicted below. This process ensures the efficient production and verification of the target compounds.

Caption: General experimental workflow for synthesis and characterization.

Conclusion

The synthetic pathways to sildenafil and its analogues are well-established, offering a versatile platform for the development of new PDE5 inhibitors. By adapting existing protocols, researchers can efficiently synthesize novel compounds like this compound for further pharmacological evaluation. The methodologies and data presented in this guide provide a solid foundation for such research endeavors, facilitating the discovery of next-generation therapeutics targeting the PDE5 pathway.

References

- 1. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 7. tandfonline.com [tandfonline.com]

- 8. Sildenafil - Wikipedia [en.wikipedia.org]

The Pharmacology of Dimethylsildenafil: A Technical Guide for Researchers

Disclaimer: This document provides a comprehensive overview of the anticipated pharmacology of Dimethylsildenafil, a structural analogue of the well-characterized phosphodiesterase type 5 (PDE5) inhibitor, sildenafil (B151). Due to a scarcity of publicly available, specific pharmacological data for this compound, this guide extensively leverages the established profile of sildenafil as a predictive framework. Researchers should interpret the presented data with the understanding that while a similar mechanism of action is expected, the precise quantitative parameters for this compound may differ.

Introduction

This compound is a synthetic compound structurally related to sildenafil, the active ingredient in several commercially available medications.[1][2] Like sildenafil, it is classified as a phosphodiesterase type 5 (PDE5) inhibitor.[3] The primary therapeutic application of PDE5 inhibitors is the treatment of erectile dysfunction, with additional applications in pulmonary arterial hypertension.[4] This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical overview of the expected pharmacology of this compound, based on the extensive research conducted on its parent compound, sildenafil.

Structural Comparison:

The core structure of this compound is analogous to that of sildenafil, featuring a pyrazolopyrimidinone (B8486647) core. The key structural difference lies in the substitution on the piperazine (B1678402) ring. Sildenafil contains an N-methylpiperazine moiety, whereas this compound possesses a 3,5-dimethylpiperazine group. This structural modification may influence the compound's potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: PDE5 Inhibition

The primary mechanism of action for this compound is the selective inhibition of cyclic guanosine (B1672433) monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[5][6]

Signaling Pathway:

The physiological process of smooth muscle relaxation, particularly in the corpus cavernosum of the penis and the pulmonary vasculature, is mediated by the nitric oxide (NO)/cGMP signaling pathway.

-

Nitric Oxide (NO) Release: In response to sexual stimulation or other physiological signals, nitric oxide (NO) is released from nerve endings and endothelial cells.[7][8]

-

Guanylate Cyclase Activation: NO diffuses into adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).[8]

-

cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7]

-

Smooth Muscle Relaxation: cGMP acts as a second messenger, activating protein kinase G (PKG). PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation and vasodilation.[9][10]

-

PDE5 Hydrolysis: The action of cGMP is terminated by its hydrolysis to the inactive GMP by phosphodiesterases. In the corpus cavernosum and pulmonary vasculature, PDE5 is the predominant isozyme responsible for cGMP degradation.[11]

-

Effect of this compound: By competitively inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation.[5] This enhances the effect of NO and prolongs the cGMP-mediated smooth muscle relaxation and vasodilation.

Pharmacodynamics

The pharmacodynamic effects of this compound are anticipated to be similar to those of sildenafil, primarily resulting from the potentiation of the NO/cGMP pathway in tissues where PDE5 is expressed.

In Vitro Potency and Selectivity

Table 1: Comparative PDE Inhibition Profile of Sildenafil (Data presented for context)

| Phosphodiesterase Isozyme | Sildenafil IC50 (nM) | Tissue Location | Physiological Role |

| PDE5 | 3.5 - 5.22 [3] | Corpus cavernosum, pulmonary vasculature, platelets | cGMP hydrolysis, regulation of blood flow |

| PDE1 | >280 | Brain, heart, smooth muscle | Ca2+/calmodulin-stimulated cGMP and cAMP hydrolysis |

| PDE2 | >2600 | Adrenal gland, heart, brain | cGMP-stimulated cAMP hydrolysis |

| PDE3 | >2600 | Heart, platelets, smooth muscle | cAMP hydrolysis, cardiac contractility, platelet aggregation |

| PDE4 | >2600 | Inflammatory cells, brain, smooth muscle | cAMP hydrolysis, inflammation |

| PDE6 | 34 - 38 | Retinal photoreceptors | cGMP hydrolysis in phototransduction |

| PDE11 | >9000 | Skeletal muscle, prostate, testis | cGMP and cAMP hydrolysis |

Note: The IC50 values for sildenafil are provided as a reference. The actual values for this compound may vary.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively reported. The following sections describe the known pharmacokinetics of sildenafil, which can serve as a predictive model. The structural modifications in this compound may lead to differences in absorption, distribution, metabolism, and excretion.

Absorption, Distribution, Metabolism, and Excretion (ADME) of Sildenafil

Table 2: Summary of Sildenafil Pharmacokinetic Parameters in Humans (Data presented for context)

| Parameter | Value | Description |

| Tmax (h) | ~1 | Time to reach maximum plasma concentration. |

| Cmax (ng/mL) | Varies with dose | Maximum plasma concentration. |

| AUC (ng·h/mL) | Varies with dose | Area under the plasma concentration-time curve. |

| Bioavailability (%) | ~40 | Fraction of the administered dose that reaches systemic circulation. |

| Protein Binding (%) | ~96 | Extent of binding to plasma proteins. |

| Volume of Distribution (L/kg) | 1-2 | Apparent volume into which the drug distributes. |

| Metabolism | Hepatic (CYP3A4 major, CYP2C9 minor) | Primary site and enzymes involved in metabolism. |

| Major Metabolite | N-desmethylsildenafil | Active metabolite with ~50% of the potency of sildenafil. |

| Elimination Half-life (h) | 3-5 | Time for the plasma concentration to decrease by half. |

| Excretion | Feces (~80%), Urine (~13%) | Primary routes of elimination. |

Metabolism of this compound (Predicted)

It is highly probable that this compound undergoes hepatic metabolism, primarily mediated by the cytochrome P450 system, similar to sildenafil. The major metabolic pathway for sildenafil is N-demethylation of the piperazine ring to form N-desmethylsildenafil, which is also an active PDE5 inhibitor. Given the dimethyl substitution on the piperazine ring of this compound, it is plausible that it could undergo demethylation to form mono- and di-desmethyl metabolites. The specific CYP isozymes involved and the activity of the resulting metabolites would require experimental determination.

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of this compound would likely follow established methods for other PDE5 inhibitors.

In Vitro PDE5 Inhibition Assay

A common method to determine the inhibitory potency (IC50) of a compound against PDE5 is a fluorescence polarization (FP)-based assay.

Principle: This assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate. When the substrate is hydrolyzed by PDE5, the resulting fluorescently labeled GMP binds to a larger binding agent, causing an increase in fluorescence polarization. An inhibitor of PDE5 will prevent this hydrolysis, resulting in a low fluorescence polarization signal.

Workflow:

In Vivo Models for Efficacy

Animal models are crucial for evaluating the in vivo efficacy of compounds for erectile dysfunction. The rat is a commonly used species.

Procedure:

-

Animal Model: Anesthetized male rats are typically used.[12][13]

-

Surgical Preparation: The carotid artery is cannulated for blood pressure monitoring, and the corpus cavernosum is cannulated for intracavernosal pressure (ICP) measurement. The cavernous nerve is isolated for electrical stimulation.[12]

-

Drug Administration: this compound or vehicle is administered intravenously or orally.

-

Erectile Response Measurement: The cavernous nerve is electrically stimulated to induce an erection, and the ICP is recorded. The key parameters measured are the maximal ICP and the total area under the curve (AUC) of the ICP response.

-

Data Analysis: The erectile response in the drug-treated group is compared to the vehicle control group to determine efficacy.

Analytical Methods for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of sildenafil and its metabolites in biological matrices such as plasma.[14][15][16] A similar method would be applicable for this compound.

General LC-MS/MS Protocol:

-

Sample Preparation: Protein precipitation or liquid-liquid extraction of the plasma sample. An internal standard (e.g., a deuterated analogue) is added.

-

Chromatographic Separation: Separation of the analyte from endogenous matrix components using a C18 reversed-phase HPLC column with a gradient elution of an aqueous buffer and an organic solvent.

-

Mass Spectrometric Detection: Detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Conclusion

This compound is a structural analogue of sildenafil and is presumed to act as a selective inhibitor of phosphodiesterase type 5. While specific pharmacological data for this compound is limited, the extensive knowledge of sildenafil's pharmacology provides a strong basis for predicting its mechanism of action, pharmacodynamic effects, and pharmacokinetic profile. The dimethyl substitution on the piperazine ring is the primary structural difference and may influence its potency, selectivity, and metabolic fate. Further in vitro and in vivo studies are necessary to fully characterize the pharmacological profile of this compound and to determine its potential as a therapeutic agent. This guide provides a foundational framework for researchers and drug development professionals to design and interpret future studies on this compound.

References

- 1. Aildenafil | C23H32N6O4S | CID 135452876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Articles [globalrx.com]

- 5. Sildenafil - Wikipedia [en.wikipedia.org]

- 6. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. ahajournals.org [ahajournals.org]

- 10. Molecular mechanism of cGMP-mediated smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure -activity relationships of PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Animal models of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Animal models of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimethylsildenafil: A Technical Examination of its Role as a Phosphodiesterase Type 5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylsildenafil is a structural analog of sildenafil (B151), the active pharmaceutical ingredient in Viagra®. As a derivative, it is presumed to function as a phosphodiesterase type 5 (PDE5) inhibitor, a class of compounds that modulate the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway to induce smooth muscle relaxation. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound, contextualized by the well-established pharmacology of approved PDE5 inhibitors. Due to a lack of publicly available preclinical and clinical data for this compound, this document leverages data from sildenafil and other analogs to establish a framework for its potential activity. Detailed standard experimental protocols for the evaluation of PDE5 inhibitors are provided, alongside visualizations of key biological pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers investigating the pharmacological profile of sildenafil analogs and for professionals involved in the detection and characterization of undeclared synthetic compounds in various consumer products.

Introduction: The Landscape of PDE5 Inhibition

Phosphodiesterase type 5 (PDE5) is a key enzyme in the regulation of vascular smooth muscle tone, particularly in the corpus cavernosum of the penis.[1] The discovery and development of selective PDE5 inhibitors, beginning with sildenafil, revolutionized the treatment of erectile dysfunction (ED).[2] These agents act by preventing the degradation of cyclic guanosine monophosphate (cGMP), thereby potentiating the vasodilatory effects of nitric oxide (NO), which is released upon sexual stimulation.[3]

This compound, chemically identified as 5-[5-[(3,5-dimethyl-1-piperazinyl)sulfonyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one, is a derivative of sildenafil.[4] Its structure suggests a shared mechanism of action. However, unlike approved pharmaceuticals, this compound primarily appears in the scientific literature as an undeclared adulterant in herbal supplements and so-called "natural" male enhancement products.[5][6] The absence of rigorous pharmacological and toxicological evaluation of such analogs poses a significant public health concern.

This document aims to provide a detailed technical guide on the presumed role of this compound as a PDE5 inhibitor, based on the established principles of its parent compound, sildenafil.

The cGMP Signaling Pathway and Mechanism of Action

Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum.[7] This relaxation is principally mediated by the nitric oxide (NO)/cGMP signaling pathway.

-

Initiation: Sexual stimulation leads to the release of NO from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells within the penis.[3]

-

Signal Transduction: NO diffuses into adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).[7]

-

Second Messenger Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

-

Effector Activation: Elevated intracellular cGMP levels activate cGMP-dependent protein kinase (PKG).[7]

-

Physiological Response: PKG activation leads to the phosphorylation of several downstream targets, resulting in a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation. This relaxation allows for increased blood flow into the corpus cavernosum, leading to an erection.[3]

-

Signal Termination: The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases, with PDE5 being the predominant isoform in the corpus cavernosum.

PDE5 inhibitors like sildenafil, and presumably this compound, competitively inhibit the catalytic site of PDE5. This inhibition prevents the breakdown of cGMP, leading to its accumulation and an enhanced and prolonged smooth muscle relaxation in the presence of sexual stimulation.[3]

Figure 1: The NO/cGMP signaling pathway and the inhibitory action of this compound.

Quantitative Data: Potency and Selectivity

A critical aspect of characterizing a PDE5 inhibitor is determining its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for PDE5 over other PDE isoenzymes. Cross-reactivity with other PDEs can lead to off-target effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11, present in skeletal and cardiac muscle, has been linked to myalgia.

As of the latest literature review, specific in vitro pharmacological data for this compound, including its IC50 value for PDE5 and its selectivity profile against other PDE isoenzymes, have not been published in peer-reviewed journals. Its characterization has been primarily analytical for forensic and regulatory purposes.

For comparative purposes, the table below summarizes the IC50 values for sildenafil and other well-characterized PDE5 inhibitors against key PDE isoenzymes.

| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | Selectivity (PDE6/PDE5) | Selectivity (PDE11/PDE5) |

| Sildenafil | 3.5 - 5.2[1] | ~80 | >10,000 | ~15 - 23 | >1,900 |

| Vardenafil | 0.7[1] | 11[1] | >10,000 | ~16 | >14,000 |

| Tadalafil | 1.8 - 6.7[1] | >10,000 | 37 | >1,400 | ~5 |

| Avanafil | 5.2[1] | >10,000 | >10,000 | >1,900 | >1,900 |

| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

Note: IC50 values can vary between studies due to different experimental conditions.

The structural modification in this compound—the addition of two methyl groups to the piperazine (B1678402) ring of sildenafil—could potentially alter its binding affinity and selectivity profile. Structure-activity relationship (SAR) studies of sildenafil analogs have shown that modifications at the piperazine moiety can significantly impact potency and selectivity. Without experimental data, the precise pharmacological profile of this compound remains speculative.

Experimental Protocols

The characterization of a novel PDE5 inhibitor involves a series of standardized in vitro and in vivo assays. The following protocols represent typical methodologies that would be employed to evaluate the pharmacological properties of this compound.

In Vitro PDE5 Enzyme Inhibition Assay (Fluorescence Polarization)

This assay is a common high-throughput method to determine the IC50 of a test compound against a purified PDE enzyme.

-

Principle: The assay measures the change in fluorescence polarization (FP) that occurs when a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) is hydrolyzed by PDE5. The small, rapidly tumbling FAM-cGMP has a low FP value. When hydrolyzed to FAM-GMP, it is captured by a specific binding agent, forming a larger, slower-tumbling complex with a high FP value. An inhibitor will prevent this hydrolysis, resulting in a low FP signal.

-

Materials:

-

Recombinant human PDE5A1 enzyme

-

FAM-Cyclic-3',5'-GMP substrate

-

Binding Agent (e.g., anti-GMP antibody)

-

Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (this compound) and reference inhibitor (Sildenafil)

-

384-well black microplates

-

Microplate reader with FP capabilities (Excitation ~485 nm, Emission ~530 nm)

-

-

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound and sildenafil in DMSO. Further dilute in assay buffer to achieve final desired concentrations.

-

Assay Setup: To the wells of a microplate, add the test compound dilutions, positive control (sildenafil), and a vehicle control (DMSO) for 100% enzyme activity.

-

Enzyme Addition: Add diluted PDE5A1 enzyme solution to all wells except for a "no enzyme" blank.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Add the FAM-cGMP substrate solution to all wells to start the enzymatic reaction.

-

Reaction Incubation: Incubate for 30-60 minutes at 37°C.

-

Reaction Termination & Detection: Stop the reaction by adding the Binding Agent. Incubate for an additional 30 minutes at room temperature.

-

Data Acquisition: Read the fluorescence polarization (in millipolarization units, mP) of each well.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Figure 2: Workflow for an in vitro PDE5 inhibition fluorescence polarization assay.

In Vivo Assessment of Erectile Function (Rat Model)

The cavernous nerve stimulation model in anesthetized rats is the gold standard for assessing the pro-erectile efficacy of PDE5 inhibitors in vivo.

-

Principle: Electrical stimulation of the cavernous nerve mimics the physiological release of NO, inducing an erection. The efficacy of a test compound is measured by its ability to potentiate this response, quantified by the increase in intracavernosal pressure (ICP).

-

Animal Model: Male Sprague-Dawley rats (300-350 g).

-

Procedure:

-

Anesthesia: Anesthetize the rat (e.g., with sodium pentobarbital).

-

Surgical Preparation:

-

Perform a tracheotomy to ensure a clear airway.

-

Cannulate the carotid artery to monitor mean arterial pressure (MAP).

-

Perform a laparotomy to expose the major pelvic ganglion and the cavernous nerve.

-

Insert a 23-gauge needle connected to a pressure transducer into the crus of the penis to measure ICP.

-

Place a bipolar platinum electrode on the cavernous nerve.

-

-

Compound Administration: Administer this compound or vehicle intravenously (i.v.) or orally (p.o.) at the desired dose.

-

Nerve Stimulation: After a set period for drug absorption, stimulate the cavernous nerve with a series of electrical pulses (e.g., 5V, 20 Hz, 1 ms (B15284909) pulse width for 60 seconds).

-

Data Recording: Record the maximal ICP and MAP during stimulation.

-

-

Data Analysis:

-

Calculate the ratio of maximal ICP to MAP (ICP/MAP) for each stimulation to normalize for changes in systemic blood pressure.

-

Compare the ICP/MAP ratio between the vehicle-treated and this compound-treated groups to assess pro-erectile efficacy.

-

Logical Relationship and Structure-Activity Considerations

This compound is a direct analog of sildenafil. The core pyrazolopyrimidinone (B8486647) structure, which mimics the purine (B94841) ring of cGMP, and the ethoxyphenylsulfonyl group are retained. The key modification is at the terminal nitrogen of the piperazine ring.

-

Sildenafil: Contains a methyl group at the N-4 position of the piperazine ring.

-

This compound: Contains two methyl groups on the piperazine ring, specifically at the 3 and 5 positions.

This structural difference may influence several key properties:

-

Binding Affinity: The steric bulk of the two methyl groups compared to one could alter the fit within the PDE5 active site, potentially increasing or decreasing potency.

-

Selectivity: The conformation of the piperazine ring is crucial for selectivity. The dimethyl substitution may alter the interaction with amino acid residues that differ between PDE isoenzymes.

-

Pharmacokinetics: Changes in lipophilicity and metabolic stability due to the additional methyl groups could affect absorption, distribution, metabolism, and excretion (ADME) properties.

Figure 3: Logical relationship between sildenafil and this compound.

Conclusion

This compound is a sildenafil analog that is presumed to act as a PDE5 inhibitor. While its presence as an undeclared adulterant in consumer products is a public health concern, a detailed scientific evaluation of its pharmacological properties is currently absent from the public domain. Based on the well-understood mechanism of sildenafil, this compound likely enhances erectile function by potentiating the NO/cGMP signaling pathway. However, without quantitative data on its potency, selectivity, and pharmacokinetic profile, its efficacy and safety remain unknown. The experimental protocols detailed in this guide provide a standard framework for the necessary preclinical evaluation of this compound and other sildenafil analogs. Further research is imperative to fully characterize this compound and understand the risks associated with its illicit use.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Design, synthesis and biological evaluation of new naphtalene diimides bearing isothiocyanate functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection of sildenafil analogues in herbal products for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural characterization of dimethyldithiodenafil and dimethylthiocarbodenafil, analogs of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In-Vitro Studies of Dimethylsildenafil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in-vitro studies of Dimethylsildenafil, a structural analog of the well-characterized phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil. Due to a scarcity of publicly available in-vitro data specific to this compound, this document leverages the extensive research conducted on Sildenafil and other close analogs to infer its pharmacological profile. The guide details the presumed mechanism of action, summarizes key quantitative data from related compounds, provides detailed experimental protocols for relevant in-vitro assays, and visualizes the core signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the further investigation of this compound.

Introduction

This compound, with the chemical name 5-[5-[(3,5-dimethyl-1-piperazinyl)sulfonyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS Number: 1416130-63-6), is classified as a derivative of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3] Like other "afil" drugs, its primary pharmacological effect is expected to be the enhancement of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation and vasodilation.[4][5][6]